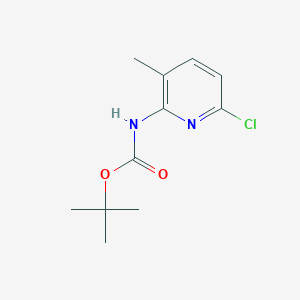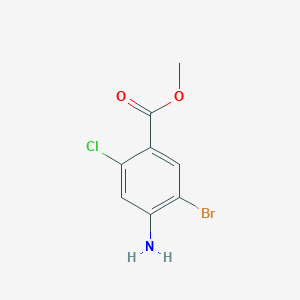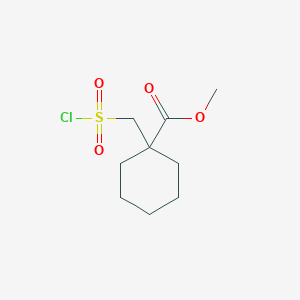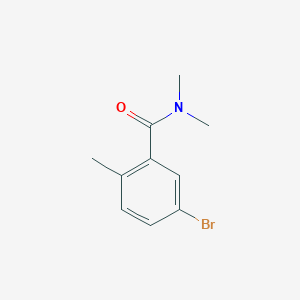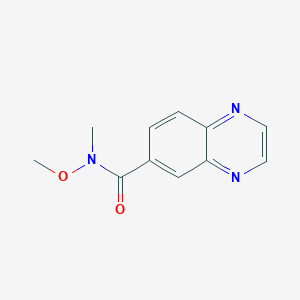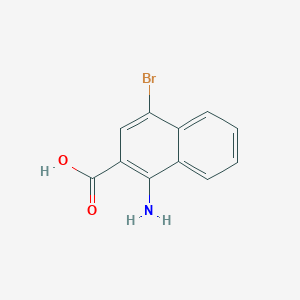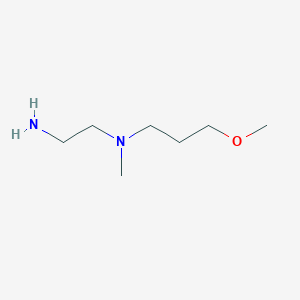
(2-Aminoethyl)(3-methoxypropyl)methylamine
Vue d'ensemble
Description
“(2-Aminoethyl)(3-methoxypropyl)methylamine” is a chemical compound with the CAS Number: 911300-63-5 . It has gained attention in the scientific community due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular formula of “(2-Aminoethyl)(3-methoxypropyl)methylamine” is C7H18N2O . Its molecular weight is 146.23 g/mol .Relevant Papers The search results did not provide specific peer-reviewed papers related to "(2-Aminoethyl)(3-methoxypropyl)methylamine" .
Applications De Recherche Scientifique
Methionine and S-adenosylmethionine (SAM) Biosynthesis and Applications
(2-Aminoethyl)(3-methoxypropyl)methylamine could theoretically be related to compounds involved in methionine and S-adenosylmethionine (SAM) biosynthesis pathways, which have significant implications in plant growth, development, and stress response mechanisms.
Metabolism and Function in Plants
Methionine (Met) and S-adenosylmethionine (SAM) play critical roles in several metabolic pathways essential for plant growth and development. SAM is involved in ethylene, nicotianamine, and polyamine biosynthetic pathways, providing methyl groups for numerous methylation reactions. The Met salvage cycle, or Yang cycle, and its connection to 5'-methylthioadenosine (MTA) metabolism are crucial for understanding the interplay between these pathways (Sauter et al., 2013).
Cancer Research and Methionine Dependency
Methionine's role in cancer has been explored, particularly in the context of methionine dependency in cancer cells. Methionine restriction is studied as a strategy for cancer growth control, with research indicating that certain cancers depend on methionine for survival and proliferation. This has led to exploration of dietary strategies and therapeutic interventions targeting methionine metabolism (Cavuoto & Fenech, 2012).
Propriétés
IUPAC Name |
N'-(3-methoxypropyl)-N'-methylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O/c1-9(6-4-8)5-3-7-10-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQMXWCURXPEDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl)(3-methoxypropyl)methylamine | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

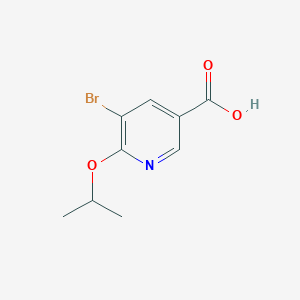
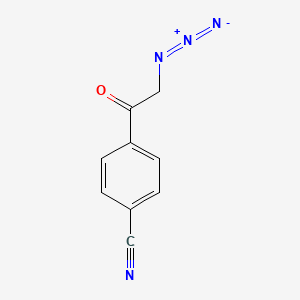
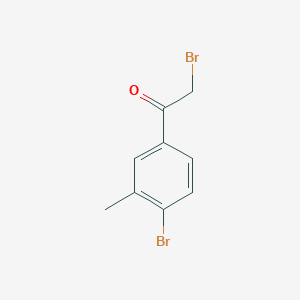
![Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate](/img/structure/B1526022.png)

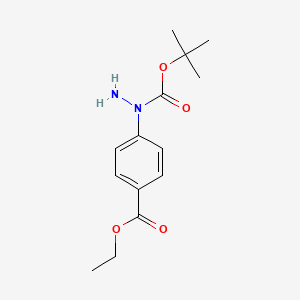
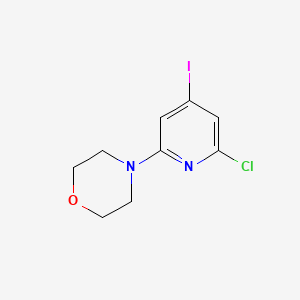
![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester](/img/structure/B1526029.png)
